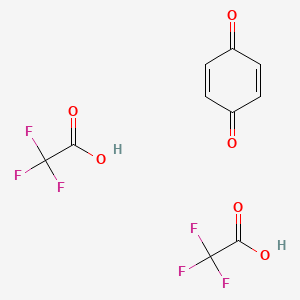
cyclohexa-2,5-diene-1,4-dione;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexa-2,5-diene-1,4-dione, also known as p-benzoquinone, is an organic compound with the formula C6H4O2. It is a yellow crystalline solid that is highly reactive and serves as a precursor to many other chemical compounds. 2,2,2-Trifluoroacetic acid is a strong organic acid with the formula CF3COOH. It is widely used in organic synthesis due to its strong acidity and ability to act as a solvent.
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexa-2,5-diene-1,4-dione can be synthesized through the oxidation of aniline dissolved in dilute sulfuric acid using manganese dioxide as the oxidizing agent . The product is then separated and purified by steam distillation, followed by crystallization, dehydration, and drying .
2,2,2-Trifluoroacetic acid is typically produced by the electrochemical fluorination of acetic acid derivatives or by the reaction of trifluoroacetyl chloride with water.
Industrial Production Methods
In industrial settings, cyclohexa-2,5-diene-1,4-dione is produced through the oxidation of hydroquinone using various oxidizing agents such as hydrogen peroxide or sodium hypochlorite. 2,2,2-Trifluoroacetic acid is produced on a large scale through the electrochemical fluorination process, which involves the use of anhydrous hydrogen fluoride and a suitable electrolyte.
化学反応の分析
Types of Reactions
Cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinone derivatives.
Reduction: It can be reduced to hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions.
2,2,2-Trifluoroacetic acid is known for its strong acidic properties and can participate in:
Esterification: Reacts with alcohols to form esters.
Deprotection: Used to remove protecting groups in organic synthesis.
Common Reagents and Conditions
Oxidation of Cyclohexa-2,5-diene-1,4-dione: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction of Cyclohexa-2,5-diene-1,4-dione: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Esterification with 2,2,2-Trifluoroacetic Acid: Typically involves the use of an alcohol and a catalyst such as sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone.
Esterification: Trifluoroacetate esters.
科学的研究の応用
Cyclohexa-2,5-diene-1,4-dione has been studied for its antiproliferative properties and potential use in cancer treatment . It has shown cytotoxic activity against various tumor cell lines and is being explored for its ability to induce apoptosis in cancer cells . Additionally, it is used as a precursor in the synthesis of various organic compounds and as a catalyst in oxidation reactions .
2,2,2-Trifluoroacetic acid is widely used in organic synthesis as a strong acid and solvent. It is employed in peptide synthesis for the removal of protecting groups and in the preparation of trifluoroacetate esters. It is also used in the pharmaceutical industry for the synthesis of various drugs and in the production of agrochemicals.
作用機序
Cyclohexa-2,5-diene-1,4-dione exerts its effects through the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cells . This leads to the activation of apoptotic pathways, including the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) protein . The compound’s ability to generate ROS and induce apoptosis makes it a promising candidate for cancer therapy.
2,2,2-Trifluoroacetic acid acts as a strong acid, donating protons to various substrates in chemical reactions. Its strong acidity and ability to act as a solvent make it a valuable reagent in organic synthesis.
類似化合物との比較
Cyclohexa-2,5-diene-1,4-dione is similar to other quinone compounds such as benzoquinone and naphthoquinone. its unique structure and reactivity make it particularly useful in certain chemical reactions and applications .
2,2,2-Trifluoroacetic acid is similar to other strong acids such as trifluoromethanesulfonic acid and sulfuric acid. Its unique properties, including its strong acidity and ability to act as a solvent, make it particularly valuable in organic synthesis.
List of Similar Compounds
- Benzoquinone
- Naphthoquinone
- Trifluoromethanesulfonic acid
- Sulfuric acid
特性
CAS番号 |
830319-98-7 |
|---|---|
分子式 |
C10H6F6O6 |
分子量 |
336.14 g/mol |
IUPAC名 |
cyclohexa-2,5-diene-1,4-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H4O2.2C2HF3O2/c7-5-1-2-6(8)4-3-5;2*3-2(4,5)1(6)7/h1-4H;2*(H,6,7) |
InChIキー |
ALTOLQIVCAHQHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C=CC1=O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


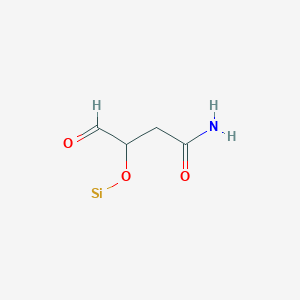
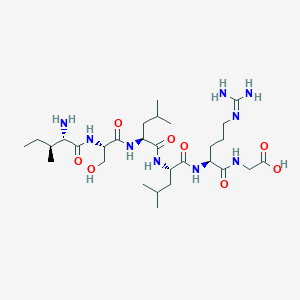
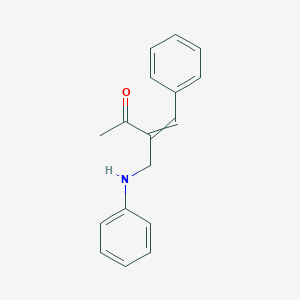
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
![2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14203783.png)
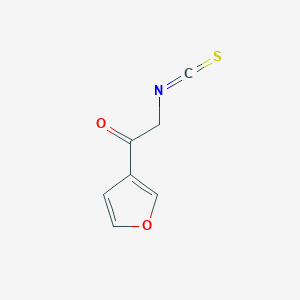
![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
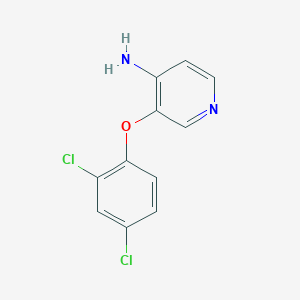

![2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14203808.png)
![2-Methyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14203817.png)
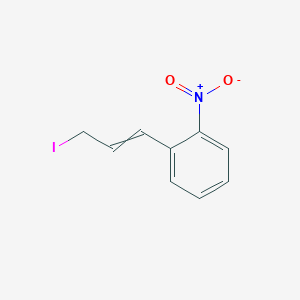
![1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-](/img/structure/B14203835.png)
![5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14203845.png)
